molecular formula C12H11BrN4O2 B2915873 N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2176069-66-0

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B2915873
CAS No.: 2176069-66-0
M. Wt: 323.15
InChI Key: WGBJQXCYWDKYEH-UHFFFAOYSA-N
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Description

N-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a heterocyclic compound featuring a pyrazin-2-amine core linked to an azetidin-3-yl group substituted with a 5-bromofuran-2-carbonyl moiety. This structural combination is of interest in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties, particularly in antimicrobial or antiviral contexts .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)17-6-8(7-17)16-11-5-14-3-4-15-11/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBJQXCYWDKYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the bromofuran moiety. One common method involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with azetidine-3-amine using a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a complex organic compound with a structure featuring a furan ring, an azetidine moiety, and a pyrazine core, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure, specifically in the azetidine and pyrazine rings, and it is also classified as a halogenated organic compound due to the presence of bromine in the furan ring. EvitaChem offers this compound (evt-3052947) for purchase and further research.

Potential Applications

This compound has potential applications in several areas:

  • Pharmaceutical research The structural characteristics of this compound may influence its interaction with biological targets, making it a potential therapeutic agent.
  • Medicinal chemistry The compound's core structure, which includes a furan ring, an azetidine moiety, and a pyrazine core, makes it a candidate for creating new medicinal treatments.

Characteristics and Methods of Study

The structural integrity and composition of this compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide additional physical property data. Data from computational studies would provide insights into how structural features influence biological interactions.

Mechanism of Action

The mechanism of action of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is not fully understood. its structure suggests potential interactions with various biological targets. The bromofuran moiety may interact with enzymes or receptors, while the azetidine and pyrazine rings could contribute to binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Differentiation

The compound’s uniqueness lies in its azetidine ring and bromofuran substituent. Below is a comparative analysis with structurally related molecules:

Table 1: Comparative Analysis of N-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine and Analogues
Compound Name Molecular Formula Ring Type (Core/Substituent) Key Substituents Molecular Weight Notable Features
Target Compound C₁₂H₁₂BrN₃O₂ (est.) Azetidine (4-membered) 5-Bromofuran-2-carbonyl ~326.15 (est.) Halogen bonding via Br; compact azetidine
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine C₁₄H₁₅BrN₄ Pyrrolidine (5-membered) Phenyl-pyrrolidine 335.2 Larger ring; lipophilic phenyl group
N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine C₁₆H₁₇BrClN₅O Piperidine (6-membered) Bromopyridine; chloro-pyrimidine 410.7 Dual halogens (Br, Cl); extended structure
5-(Piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine C₁₅H₁₆F₃N₅ Piperidine (6-membered) Trifluoromethylpyridine 335.3 Electron-withdrawing CF₃ group
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ Pyridine 3,4-Dimethoxybenzyl 331.2 Methoxy groups enhance solubility

Implications for Drug Design

The target compound’s unique profile highlights trade-offs between ring strain, substituent effects, and bioavailability. Its bromofuran-azetidine combination offers a balance of halogen bonding and conformational rigidity, distinguishing it from larger-ring analogues. However, piperidine-based compounds (e.g., ) may outperform in contexts requiring flexible binding or metabolic stability. Further comparative studies on binding affinity, toxicity, and pharmacokinetics are warranted.

Biological Activity

N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant data and findings from current research.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, an azetidine moiety, and a pyrazine core. Its molecular formula is C12H11BrN4O2C_{12}H_{11}BrN_{4}O_{2}, with a molecular weight of approximately 305.14 g/mol. The presence of bromine in the furan ring and nitrogen in the azetidine and pyrazine rings classifies it as a halogenated heterocyclic compound, which may influence its biological interactions.

Synthesis

This compound can be synthesized through various organic reactions. For instance, one notable synthesis involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of catalytic agents like MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) in dichloromethane, yielding the product with an efficiency of approximately 83% .

1. Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Molecular docking studies have suggested that it may interact with cyclooxygenase-2 (COX-2), a target implicated in cancer progression. The binding affinity of such compounds has been reported to be around -7.89 kcal/mol, indicating strong potential for COX-2 inhibition .

3. Enzyme Inhibition

The presence of functional groups in this compound allows for interactions with enzyme active sites. For instance, computational studies have shown promise for this compound as an inhibitor of enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023)Investigated the binding interactions of similar compounds with COX-2; suggested structural modifications could enhance inhibitory activity .
MDPI Research (2023)Highlighted the synthesis methods and characterized the compound using NMR and IR spectroscopy; established a foundational understanding for further biological testing .
ResearchGate Publication (2023)Discussed potential applications in drug development based on molecular docking results; emphasized the need for further biological assays to confirm efficacy .

Q & A

Basic: What are the standard synthetic routes for N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of azetidine-3-amine. The azetidine ring is acylated using 5-bromofuran-2-carbonyl chloride under anhydrous conditions (e.g., DCM, base like triethylamine) .
  • Step 2 : Coupling with pyrazin-2-amine. A nucleophilic substitution or Buchwald-Hartwig amination may link the azetidine intermediate to pyrazin-2-amine, requiring palladium catalysts (e.g., Pd(dba)₂) and ligands (XPhos) .
  • Key Challenges : Steric hindrance from the azetidine ring and regioselectivity in pyrazine substitution require optimized reaction temperatures (70–100°C) and solvent systems (DMF or THF) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the azetidine and pyrazine rings. For example, the furan carbonyl signal appears at ~170 ppm in 13^13C NMR .
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated in structurally similar compounds like N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine, where halogen substituents influence crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 367.02 for C₁₃H₁₂BrN₃O₂) .

Advanced: How can regioselectivity challenges in pyrazine substitution be addressed?

Regioselectivity arises due to the pyrazine ring’s electronic asymmetry:

  • Directing Groups : Introducing temporary protecting groups (e.g., Boc on the azetidine nitrogen) can steer substitution to the desired N-2 position .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki or Negishi) with pre-functionalized pyrazine halides improves selectivity .
  • Computational Guidance : DFT calculations predict reactive sites by analyzing charge distribution (e.g., lower electron density at N-2 favors nucleophilic attack) .

Advanced: What methods are used to analyze the conformational flexibility of the azetidine ring?

  • Dynamic NMR : Detects ring puckering via variable-temperature 1^1H NMR. For example, coupling constants (J) between axial and equatorial protons change with temperature in azetidine derivatives .
  • X-ray Studies : Crystal structures (e.g., related azetidine compounds in ) reveal preferred chair-like or envelope conformations influenced by the 5-bromofuran substituent.
  • Molecular Dynamics Simulations : Simulate energy barriers for ring inversion, critical for understanding binding interactions in drug design .

Basic: How is this compound screened for potential biological activity?

  • Kinase Inhibition Assays : Tested against panels like KinomeScan to identify targets (e.g., bromofuran’s electrophilic properties may inhibit ATP-binding pockets) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines .
  • In Vitro Toxicity : MTT assays assess cytotoxicity in HEK293 or HepG2 cells, with IC₅₀ values compared to controls .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substitution Variants : Replace 5-bromofuran with 5-chloro or 5-iodo analogs to evaluate halogen bonding effects on target affinity .
  • Azetidine Modifications : Introduce methyl or fluorine substituents to the azetidine ring to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., ) with target proteins (e.g., kinases) to identify critical hydrogen-bonding motifs.

Advanced: How should researchers address contradictory data in biological assays?

  • Assay Reproducibility : Validate results across multiple cell lines (e.g., HCT116 vs. MCF7) and independent labs to rule out cell-specific artifacts .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed furan) that may skew activity readings .
  • Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if enzymatic assays disagree with cellular data .

Advanced: What analytical strategies identify degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze via HPLC-MS .
  • Stability in Buffers : Monitor hydrolysis in PBS (pH 7.4) at 37°C; the bromofuran moiety is prone to nucleophilic attack by water, forming furan-2-carboxylic acid .
  • Oxidative Stress Tests : Use H₂O₂ or liver microsomes to simulate metabolic breakdown, identifying N-oxide derivatives .

Advanced: How can computational modeling predict reactivity or binding modes?

  • Docking Simulations : AutoDock Vina or Schrödinger models the compound’s interaction with proteins (e.g., kinases), highlighting key residues like Lys68 in the ATP pocket .
  • QM/MM Calculations : Combine quantum mechanics (for the ligand) and molecular mechanics (for the protein) to simulate reaction pathways (e.g., furan ring opening) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging logP (calculated ~2.1) and topological polar surface area (TPSA ~65 Ų) .

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials Science : The bromofuran group’s electron-withdrawing properties make it a candidate for organic semiconductors or photoactive polymers .
  • Chemical Biology : Photoaffinity labeling using the bromine atom for target identification via click chemistry (e.g., CuAAC with alkynylated probes) .
  • Catalysis : Azetidine’s strained ring may act as a ligand in transition-metal complexes for asymmetric synthesis .

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